trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 1843344-03-5
VCID: VC3169975
InChI: InChI=1S/C12H17NO2/c1-15-12-5-3-2-4-9(12)8-13-10-6-7-11(10)14/h2-5,10-11,13-14H,6-8H2,1H3/t10-,11-/m1/s1
SMILES: COC1=CC=CC=C1CNC2CCC2O
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol

CAS No.: 1843344-03-5

Cat. No.: VC3169975

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol - 1843344-03-5

Specification

CAS No. 1843344-03-5
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name (1R,2R)-2-[(2-methoxyphenyl)methylamino]cyclobutan-1-ol
Standard InChI InChI=1S/C12H17NO2/c1-15-12-5-3-2-4-9(12)8-13-10-6-7-11(10)14/h2-5,10-11,13-14H,6-8H2,1H3/t10-,11-/m1/s1
Standard InChI Key IWFKSHMBWVNJPY-GHMZBOCLSA-N
Isomeric SMILES COC1=CC=CC=C1CN[C@@H]2CC[C@H]2O
SMILES COC1=CC=CC=C1CNC2CCC2O
Canonical SMILES COC1=CC=CC=C1CNC2CCC2O

Introduction

Structural Characteristics and Properties

Molecular Structure

Trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol features a cyclobutane ring with substituents in a trans arrangement. The cyclobutane ring typically adopts a puckered conformation to alleviate angle strain, resulting in a non-planar structure. This puckering, combined with the trans arrangement of substituents, creates a distinct three-dimensional architecture that influences the compound's chemical behavior and potential biological interactions.

The molecular structure can be described by the following key parameters:

Structural FeatureDescription
Core StructureCyclobutane ring (four-membered carbocyclic ring)
Position 1 SubstituentHydroxyl group (-OH)
Position 2 Substituent[(2-Methoxyphenyl)methyl]amino group
StereochemistryTrans configuration (substituents on opposite sides of the ring)
Aromatic Component2-Methoxyphenyl group with methoxy at ortho position

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be anticipated for trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol:

PropertyPredicted ValueRationale
Molecular FormulaC12H17NO2Based on structural composition
Molecular WeightApproximately 207.27 g/molCalculated from atomic weights
Physical StateLikely solid at room temperatureBased on molecular weight and functional groups
SolubilityModerate solubility in polar organic solvents; limited water solubilityDue to presence of both hydrophilic (-OH, -NH-) and hydrophobic (aromatic ring) moieties
Hydrogen Bond Donors2Hydroxyl group and secondary amine
Hydrogen Bond Acceptors3Hydroxyl, methoxy, and amine functionalities
Estimated LogP1.5-2.5Indicating moderate lipophilicity
pKa (hydroxyl)Approximately 15-16Typical for secondary cyclic alcohols
pKa (amine)Approximately 9-10Typical for secondary amines

These properties suggest that trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol would exhibit moderate lipophilicity balanced by hydrogen-bonding capabilities, potentially enabling interactions with diverse biological environments.

Stereochemical Considerations

The cyclobutane ring in trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol can exist in several puckered conformations, with the degree and direction of puckering affected by the substituents. The trans configuration, combined with ring puckering, creates a specific three-dimensional architecture that distinguishes this compound from related cyclobutane derivatives with different stereochemical arrangements.

Synthesis Approaches

Reductive Amination Approach

One potential synthetic pathway could involve the reductive amination between a suitable cyclobutanone derivative and (2-methoxyphenyl)methylamine, followed by stereoselective reduction of the ketone to achieve the desired trans configuration. This approach would require careful control of reduction conditions to favor the formation of the trans isomer over the cis counterpart.

Cycloaddition-Based Approach

Another possible strategy could utilize [2+2] cycloaddition reactions to construct the cyclobutane ring with appropriate precursors, followed by functional group transformations to introduce the specific substituents in the desired configuration. This approach might be particularly valuable for establishing the stereochemistry of the final product.

Amino Acid-Derived Approach

Drawing from methodologies described for similar cyclic amino compounds, approaches based on modified amino acids could be considered. As suggested in research on conformationally restricted amino acid derivatives, cyclization strategies starting from appropriately functionalized linear precursors might provide access to the target cyclobutane scaffold .

Stereochemical Control

Achieving the specific trans configuration in trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol presents a significant synthetic challenge. Several strategies could be employed to control stereochemistry:

StrategyDescriptionPotential Advantages
Substrate-Controlled StereoselectionUtilizing existing stereochemical elements in starting materials to direct the introduction of new stereocentersCan provide high stereoselectivity when matched steric interactions favor a specific approach
Reagent-Controlled StereoselectionUsing chiral reducing agents (e.g., CBS catalyst) or chiral auxiliaries to direct stereochemical outcomePotentially high stereoselectivity; can override substrate bias
Kinetic ResolutionSeparation of stereoisomers based on different reaction ratesUseful when direct stereoselective synthesis is challenging
Chromatographic SeparationIsolation of the desired trans isomer from a mixture of stereoisomersMay be necessary when stereoselective synthesis provides insufficient selectivity

The choice of strategy would depend on the specific synthetic route and the availability of appropriate starting materials and reagents.

Chemical Reactivity

Hydroxyl Group Reactivity

The hydroxyl group at position 1 of the cyclobutane ring in trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol can participate in reactions typical of secondary alcohols, though its reactivity may be influenced by the constrained cyclobutane ring system. Potential reactions include:

  • Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or potassium permanganate, as mentioned in analogous contexts for secondary alcohols.

  • Esterification: Reaction with carboxylic acids or acid chlorides would yield the corresponding esters, potentially useful for creating prodrugs or derivatives with modified physicochemical properties.

  • Etherification: Treatment with alkyl halides under basic conditions could convert the hydroxyl to an ether functionality, providing a means to modify the hydrogen-bonding capabilities of the molecule.

  • Dehydration: Under acidic conditions, the hydroxyl group might undergo dehydration, though this reaction could be complicated by the ring strain of the cyclobutane system.

Amine Functionality Reactivity

The secondary amine functionality in trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol represents another reactive site with several potential transformations:

  • Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding amides, reducing the hydrogen bond donating capability of the nitrogen while maintaining its accepting ability.

  • Alkylation: Treatment with alkyl halides could generate tertiary amines, though over-alkylation to quaternary ammonium salts represents a potential complication.

  • Reductive Amination: The secondary amine could undergo further reductive amination with aldehydes or ketones, providing access to more complex tertiary amine derivatives.

  • Coordination Chemistry: The nitrogen atom, with its lone pair, could coordinate with metals, potentially enabling applications in coordination chemistry or catalysis.

Cyclobutane Ring Properties

The cyclobutane ring in trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol contributes several distinctive properties to the compound's chemical behavior:

  • Ring Strain: The four-membered ring possesses significant angle strain (approximately 26 kcal/mol), which can influence the compound's stability and reactivity, potentially making it susceptible to ring-opening reactions under certain conditions.

  • Conformational Rigidity: Despite some flexibility through ring puckering, the cyclobutane ring provides a relatively rigid scaffold compared to acyclic systems, constraining the spatial orientation of the hydroxyl and amino substituents.

  • Metabolic Considerations: The cyclobutane ring might confer increased metabolic stability compared to linear analogs, as cyclic structures are often less susceptible to certain metabolic enzymes.

The combination of these properties creates a unique chemical profile that distinguishes trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol from acyclic analogs or compounds containing different ring systems.

Comparative Analysis with Related Compounds

Structural Comparison with Related Cyclobutanol Derivatives

A comparative analysis of trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol with structurally related compounds provides insights into its distinctive features and potential properties:

CompoundStructural FeaturesMolecular FormulaMolecular Weight (g/mol)Key Differences
Trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-olCyclobutane with trans -OH and -NH-CH2-(2-methoxyphenyl) groupsC12H17NO2~207.27Target compound
Trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-olCyclobutane with trans -OH and -N(CH3)-CH2CH2OCH3 groupsC8H17NO2159.23Contains N-methyl and linear methoxyethyl groups instead of (2-methoxyphenyl)methyl group
Trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-olCyclobutane with trans -OH and -N(CH2CH2OCH3)2 groupsC10H21NO3203.28Contains bis(2-methoxyethyl)amino group instead of (2-methoxyphenyl)methyl group

This comparison highlights the structural uniqueness of trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol, particularly in terms of the aromatic character introduced by the 2-methoxyphenyl group, which is absent in the related compounds documented in the literature.

Functional Comparison and Structure-Activity Relationships

The structural features of trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol suggest several potential advantages compared to related compounds:

  • Enhanced Target Interaction: The 2-methoxyphenyl group provides an aromatic system that could engage in π-π stacking or hydrophobic interactions with protein binding pockets, potentially enhancing binding affinity and selectivity.

  • Additional Hydrogen Bonding: The methoxy substituent on the phenyl ring serves as an additional hydrogen bond acceptor compared to simpler alkyl substituents, potentially enabling more specific interactions with biological targets.

  • Conformational Effects: The benzyl-type linkage between the amine and the aromatic ring introduces additional conformational flexibility compared to the more rigid direct attachment of the aromatic system to the cyclobutane ring.

  • Metabolic Considerations: The 2-methoxyphenyl group might influence metabolic stability and clearance pathways differently from aliphatic substituents, potentially affecting pharmacokinetic properties.

These structure-activity relationships could guide the design of analogs with optimized properties for specific applications.

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